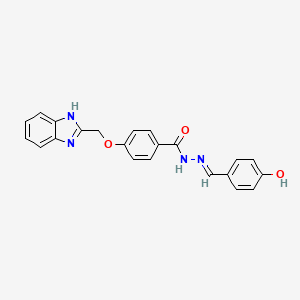![molecular formula C26H52O4Sn B12672022 Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane CAS No. 85702-55-2](/img/structure/B12672022.png)
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is an organotin compound with the molecular formula C26H52O4Sn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butyl groups and two 3,5,5-trimethylhexanoyl groups bonded to a tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and 3,5,5-trimethylhexanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism by which Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky 3,5,5-trimethylhexanoyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications where stability and selectivity are crucial.
Eigenschaften
CAS-Nummer |
85702-55-2 |
|---|---|
Molekularformel |
C26H52O4Sn |
Molekulargewicht |
547.4 g/mol |
IUPAC-Name |
[dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C4H9.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
FDPOYLKSLUMJRE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


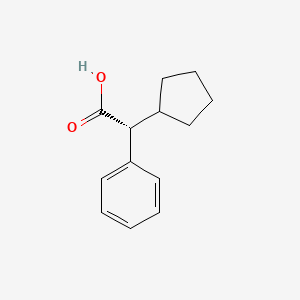
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
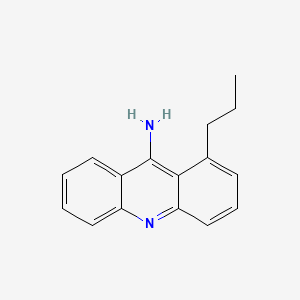
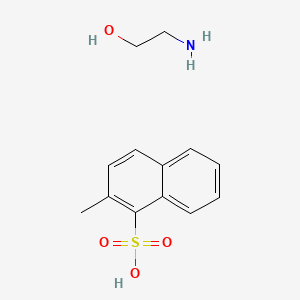
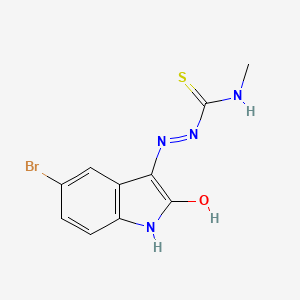
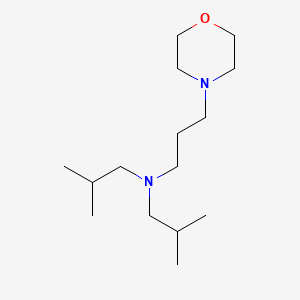
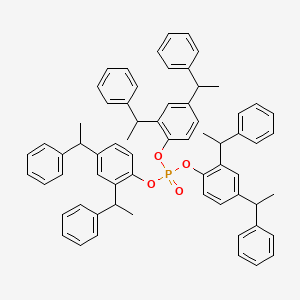
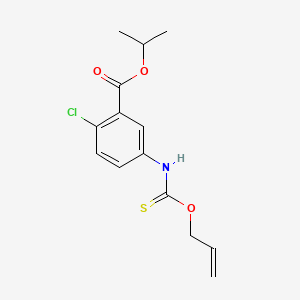
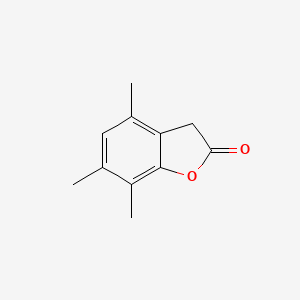
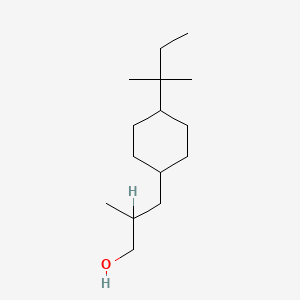
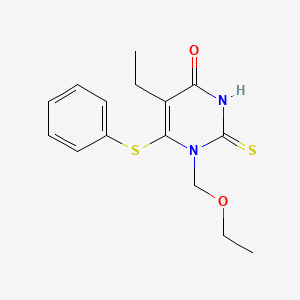
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

